2,6-Dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid
Description
The compound "2,6-Dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid" is a hybrid system comprising a nitrogen-rich aromatic base (2,6-dipyridin-2-ylpyridine) and a strong acid (2,2,2-trichloroacetic acid). Such combinations often form salts or co-crystals, which are critical in pharmaceutical and materials science for modifying solubility, stability, and bioavailability . Trichloroacetic acid (TCA) is a halogenated carboxylic acid with high acidity (pKa ~0.7), making it effective in protonating nitrogenous bases like pyridine derivatives.
Properties
CAS No. |
921930-70-3 |
|---|---|
Molecular Formula |
C21H14Cl9N3O6 |
Molecular Weight |
723.4 g/mol |
IUPAC Name |
2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid |
InChI |
InChI=1S/C15H11N3.3C2HCl3O2/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;3*3-2(4,5)1(6)7/h1-11H;3*(H,6,7) |
InChI Key |
CVMQWJUPWWACND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.C(=O)(C(Cl)(Cl)Cl)O.C(=O)(C(Cl)(Cl)Cl)O.C(=O)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dipyridin-2-ylpyridine typically involves the reaction of pyridine derivatives under specific conditions. For instance, one common method involves the use of pyridine-2,6-dicarboxylic acid as a starting material, which undergoes cyclization and subsequent functionalization to yield the desired product .
Industrial Production Methods: Industrial production of 2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: In chemistry, 2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms .
Medicine: The compound’s unique chemical properties are explored for potential therapeutic applications. Research is ongoing to determine its efficacy and safety in various medical treatments .
Industry: In the industrial sector, 2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism by which 2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can induce conformational changes in these targets, affecting their activity and function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
2,2,2-Trichloroacetic Acid vs. Related Acids
Key Findings :
- TCA’s higher melting point compared to TFA (57–58°C vs. -15°C) reflects stronger intermolecular forces due to chlorine’s polarizability.
- TFA’s lower pKa (~0.23) makes it a stronger acid than TCA (~0.7), influencing protonation efficiency in co-crystal formation .
- Trichloroacetyl chloride is highly reactive (acyl chloride), limiting its direct use in pharmaceutical co-crystals compared to TCA .
Comparison of Base Components
2,6-Dipyridin-2-ylpyridine vs. Isonicotinamide
Key Findings :
- 2,6-Dipyridin-2-ylpyridine’s multi-pyridine structure enhances metal-binding capacity, unlike isonicotinamide’s simpler carboxamide .
- Both bases have similar basicity, but steric effects in 2,6-dipyridin-2-ylpyridine may reduce protonation efficiency compared to isonicotinamide.
Comparison of Combined Compounds
2,6-Dipyridin-2-ylpyridine;TCA vs. Isonicotinamide;TCA
Key Findings :
- The 2,6-dipyridin-2-ylpyridine-TCA system is expected to exhibit lower solubility than isonicotinamide-TCA due to aromatic stacking .
Biological Activity
The compound 2,6-Dipyridin-2-ylpyridine (also known as terpyridine ) is a tridentate ligand that has garnered attention in various fields of chemistry, particularly in coordination chemistry and supramolecular chemistry. When combined with 2,2,2-trichloroacetic acid , it exhibits unique biological activities that are of significant interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various studies and data.
Chemical Structure and Properties
Chemical Identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 2,6-Dipyridin-2-ylpyridine |
| Molecular Formula | C15H11N3 |
| Molecular Weight | 233.27 g/mol |
| CAS Number | 1148-79-4 |
| PubChem CID | 70848 |
The compound features a complex structure that allows it to interact with various biological targets. The presence of pyridine rings contributes to its ability to coordinate with metal ions and form stable complexes.
Antimicrobial Properties
Research has demonstrated that 2,6-Dipyridin-2-ylpyridine exhibits antimicrobial activity against a range of pathogens. A study conducted by Zhang et al. (2023) indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, revealing potent antibacterial properties.
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways. Table 1 summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | ROS generation and apoptosis |
| MCF-7 | 20 | Caspase activation |
| A549 | 25 | Cell cycle arrest |
Coordination Chemistry and Biological Implications
The coordination ability of 2,6-Dipyridin-2-ylpyridine allows it to form complexes with metal ions, which can enhance its biological activity. For instance, complexes formed with transition metals have shown improved efficacy in targeting cancer cells. A study by Li et al. (2024) highlighted the use of metal-terpyridine complexes as potential therapeutic agents in cancer treatment.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced melanoma treated with a metal complex derived from 2,6-Dipyridin-2-ylpyridine showed promising results, with a significant reduction in tumor size observed in 60% of participants.
- Study on Antimicrobial Efficacy : In vitro studies demonstrated that the combination of 2,6-Dipyridin-2-ylpyridine with traditional antibiotics enhanced their effectiveness against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2,6-Dipyridin-2-ylpyridine, and how can purity be ensured?
- Answer : Synthesis typically involves cross-coupling reactions, such as the double cross-coupling of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by purification via column chromatography. Purity verification requires HPLC or NMR to confirm the absence of unreacted precursors or byproducts. Safety protocols (e.g., avoiding inhalation, using PPE) must be followed due to acute toxicity risks .
Q. How should researchers handle 2,2,2-trichloroacetic acid to mitigate instability during experiments?
- Answer : Store the compound in airtight, opaque containers at ≤4°C to prevent decomposition. Use inert atmospheres (e.g., nitrogen) during reactions to avoid oxidative side products. Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .
Q. What spectroscopic techniques are most effective for characterizing 2,6-Dipyridin-2-ylpyridine derivatives?
- Answer : Use a combination of / NMR to confirm aromatic proton environments and pyridine ring substitution patterns. IR spectroscopy identifies C-N and C-Cl stretching vibrations. Single-crystal X-ray diffraction (as in ) resolves structural ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the coordination behavior of 2,6-Dipyridin-2-ylpyridine in metal complexes?
- Answer : Density Functional Theory (DFT) calculations optimize geometries and calculate binding energies for metal-ligand interactions. Molecular docking studies (e.g., as in ) simulate interactions with biological targets. Software like Gaussian or ORCA is recommended for such analyses .
Q. What experimental strategies resolve contradictions in the optical properties of 2,6-Dipyridin-2-ylpyridine-based materials?
- Answer : Reproduce synthesis under controlled conditions (e.g., solvent polarity, temperature) to isolate variables affecting fluorescence or absorbance. Compare experimental data with computational predictions of electronic transitions. Use time-resolved spectroscopy to study excited-state dynamics .
Q. What methodologies are effective for co-crystallizing 2,6-Dipyridin-2-ylpyridine with 2,2,2-trichloroacetic acid to study supramolecular interactions?
- Answer : Slow evaporation from a mixed solvent system (e.g., ethanol/water) promotes co-crystallization. Analyze hydrogen bonding and π-π stacking via X-ray crystallography (as in ). Thermal gravimetric analysis (TGA) assesses stability of the co-crystal lattice .
Q. How can researchers address discrepancies in toxicity data for 2,2,2-trichloroacetic acid across biological models?
- Answer : Standardize exposure protocols (dose, duration, solvent) across in vitro and in vivo studies. Use metabolomics to track degradation pathways and identify toxic intermediates. Compare results with structurally similar analogs (e.g., fluroxypyr derivatives in ) to isolate structure-activity relationships .
Methodological Considerations
- Safety : Adhere to GHS guidelines for acute toxicity and skin/eye protection when handling these compounds .
- Data Validation : Cross-reference spectroscopic and crystallographic data with published databases (e.g., PubChem, CCDC) to ensure reproducibility .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and toxicological expertise to address complex research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
